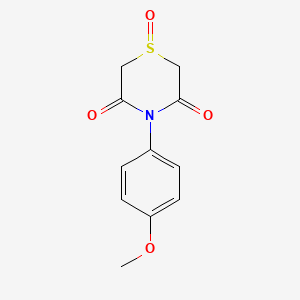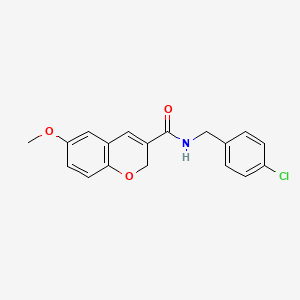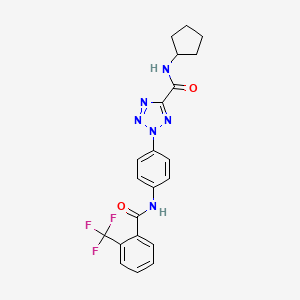
4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione is a chemical entity that likely exhibits interesting chemical and physical properties due to its structural composition. The presence of a methoxyphenyl group attached to a thiazinane dione framework suggests potential for unique interactions and reactivities. While specific studies on this compound are limited, analogous compounds have been explored for their synthesis methods, molecular structure, and various properties.
Synthesis Analysis
The synthesis of compounds closely related to this compound typically involves reactions of methoxyphenyl derivatives with various sulfur and nitrogen-containing reagents. For example, a related compound, 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone, showcasing a method that might be adaptable for synthesizing the target compound (Wu, 2013).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure and molecular interactions of related methoxyphenyl compounds have been characterized, revealing how substituent groups and molecular frameworks influence overall structure and stability (Nye, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxyphenyl and thiazinane dione structures can vary widely, including cycloadditions, nucleophilic attacks, and ring transformations. For example, reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide demonstrate the versatility and reactivity of the thiazolidine and thiazinane cores under different conditions (Omar, Youssef, & Kandeel, 2000).
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione and its analogs are integral in the synthesis of complex chemical structures. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate leads to the formation of di-enol-dione compounds with distinct crystallographic structures and intramolecular hydrogen bonding, showcasing the compound's role in creating intricate molecular architectures (Nye, Turnbull & Wikaira, 2013).
Synthetic Intermediates and Reactions
The compound serves as a precursor in various synthetic pathways. For example, in the synthesis of spiro and spiroketal compounds, Michael 1:1 adducts formed during acid-catalyzed reactions indicate the compound's utility as an intermediate in producing pharmacologically relevant structures (Hossain et al., 2020). Additionally, its involvement in the synthesis of substituted indeno[1,2-b]thiophene further emphasizes its significance in constructing complex heterocyclic compounds (Castle & Elmaaty, 2006).
Material Science and Molecular Interactions
The compound's derivatives have shown potential in material science. For instance, the study of curved fractal structures of pyridine-substituted β-diketone crystals highlights its role in understanding molecular interactions and potential applications in designing new materials with unique properties (Qian et al., 2017).
Crystallography and Molecular Structure
Studies focusing on the crystal structure and molecular interactions of compounds related to this compound provide insights into the molecular geometry, interaction patterns, and stability of these compounds, which are crucial for their potential applications in various fields (Bubbly et al., 2011).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17(15)7-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYZJMMVLRABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)